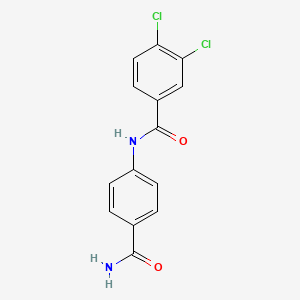

N-(4-carbamoylphenyl)-3,4-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-carbamoylphenyl)-3,4-dichlorobenzamide” is a chemical compound that is used as an intermediate in the synthesis of Pigment Yellow 181 . Pigment Yellow 181 is a heat-stable, light-fast reddish-yellow pigment primarily used in plastics, especially polyolefins .

Synthesis Analysis

The synthesis of “this compound” is a part of a two-step synthetic route for the preparation of the Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide . This synthetic pathway is optimized for industrial applications, with the reaction steps being improved to enhance yields and procedures . The overall yield of this synthesis is higher than 78% .

Chemical Reactions Analysis

The synthesis of “this compound” involves a two-step reaction with the isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate . The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide, which is achieved by the direct reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) .

Applications De Recherche Scientifique

Herbicide Development

- N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide is representative of a group of benzamides that are herbicidally active on annual and perennial grasses. These compounds have potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anticancer Research

- A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for their in vitro anticancer activity. One compound in this series demonstrated good activity and selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

- Another study reported on a series of 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), with compounds showing potent antiproliferative activities towards solid cancer cell lines (Cheng, Yun, Ullah, & Yuan, 2020).

Molecular Structure and Interaction Studies

- N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was synthesized and its structure was confirmed by various spectroscopic methods. This compound showed excellent urease inhibition activity in both in silico and in vitro studies (Khalid et al., 2022).

- The molecular structure, spectroscopy, and thermodynamic parameters of 2,6-dichlorobenzamide, a degradation product of a herbicide, were explored, highlighting its potential environmental impact (Tao, Han, Li, Han, & Liu, 2016).

Synthesis and Characterization of Derivatives

- New thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, were synthesized and tested for their interaction with bacterial cells. These compounds showed significant anti-pathogenic activity (Limban, Marutescu, & Chifiriuc, 2011).

- A study on the synthesis of dichlorobenzamide derivatives revealed new compounds with confirmed structures, offering potential for various chemical and pharmacological applications (Zhang, Li, Wang, Jia, & Zhang, 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-carbamoylphenyl)-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-11-6-3-9(7-12(11)16)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGRVLZMXYMFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)

![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2666796.png)

![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2666805.png)

![1-benzyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2666807.png)

![N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide](/img/structure/B2666811.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)

![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)